molecular formula C18H23NO2 B1389239 N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline CAS No. 1040688-11-6

N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline

Cat. No.: B1389239
CAS No.: 1040688-11-6
M. Wt: 285.4 g/mol
InChI Key: XJZZZGGLIXZYBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline typically involves the reaction of 4-ethylphenol with 1-bromo-2-propanol to form 2-(4-ethylphenoxy)propanol. This intermediate is then reacted with 4-methoxyaniline under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved include modulation of enzyme activity and protein-protein interactions, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methylphenoxy)propyl]-4-methoxyaniline
  • N-[2-(4-Isopropylphenoxy)propyl]-4-methoxyaniline
  • N-[2-(4-Butylphenoxy)propyl]-4-methoxyaniline

Uniqueness

N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline is unique due to the presence of the ethyl group on the phenoxy ring, which imparts specific steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its similar compounds .

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)propyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-4-15-5-9-18(10-6-15)21-14(2)13-19-16-7-11-17(20-3)12-8-16/h5-12,14,19H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZZZGGLIXZYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)CNC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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